molecular formula C11H12 B14672399 (Penta-1,3-dien-3-yl)benzene CAS No. 37580-41-9

(Penta-1,3-dien-3-yl)benzene

Cat. No.: B14672399
CAS No.: 37580-41-9
M. Wt: 144.21 g/mol
InChI Key: XUSYMACRPHWJFJ-UHFFFAOYSA-N
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Description

(Penta-1,3-dien-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a penta-1,3-dien-3-yl group. This compound is part of the larger family of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of conjugated double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Penta-1,3-dien-3-yl)benzene typically involves the reaction of benzene with penta-1,3-diene under specific conditions. One common method is the Diels-Alder reaction, where benzene acts as a dienophile and reacts with penta-1,3-diene to form the desired product. This reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more economical and scalable.

Chemical Reactions Analysis

Types of Reactions

(Penta-1,3-dien-3-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2, Pd/C, LiAlH4

    Substitution: Cl2, Br2, HNO3/H2SO4, AlCl3

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives

Scientific Research Applications

Chemistry

In chemistry, (Penta-1,3-dien-3-yl)benzene is used as a building block for the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in the synthesis of polymers and other advanced materials.

Biology and Medicine

Research has shown that derivatives of this compound exhibit significant biological activities, including antiviral and antibacterial properties . These compounds are being investigated for their potential use in developing new pharmaceuticals and agrochemicals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Penta-1,3-dien-3-yl)benzene and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to bind to viral coat proteins, inhibiting the replication of viruses . The conjugated diene structure allows these compounds to interact with biological macromolecules, disrupting their normal function and leading to antiviral or antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Penta-1,3-dien-3-yl)benzene is unique due to its specific substitution pattern and the presence of conjugated double bonds, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical and biological applications.

Properties

IUPAC Name

penta-1,3-dien-3-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-3-10(4-2)11-8-6-5-7-9-11/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSYMACRPHWJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709450
Record name (Penta-1,3-dien-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37580-41-9
Record name (Penta-1,3-dien-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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